molecular formula C19H18N2O4S B3274031 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 600137-95-9

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B3274031
CAS No.: 600137-95-9
M. Wt: 370.4 g/mol
InChI Key: XDCRCPYXUWIJTR-XQRVVYSFSA-N
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Description

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a complex organic molecule featuring a benzodioxole ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through a condensation reaction.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the condensation of the benzodioxole and benzothiazole intermediates with a suitable acylating agent to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in various bioactive molecules, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
  • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Uniqueness

The uniqueness of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide lies in its specific structural features, such as the presence of both benzodioxole and benzothiazole rings, as well as the (2Z)-configuration of the propenamide moiety. These characteristics may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-19(2)8-12-17(13(22)9-19)26-18(20-12)21-16(23)6-4-11-3-5-14-15(7-11)25-10-24-14/h3-7H,8-10H2,1-2H3,(H,20,21,23)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCRCPYXUWIJTR-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

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